molecular formula C4H3N3O3 B12356259 5-nitro-5H-pyrimidin-2-one

5-nitro-5H-pyrimidin-2-one

Cat. No.: B12356259
M. Wt: 141.09 g/mol
InChI Key: ANZOOCPPBPRIKT-UHFFFAOYSA-N
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Description

5-nitro-5H-pyrimidin-2-one: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are structurally similar to benzene and pyridine The compound is characterized by the presence of a nitro group (-NO2) at the 5th position and a keto group (=O) at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-5H-pyrimidin-2-one typically involves the nitration of pyrimidin-2-one derivatives. One common method is the reaction of 2-aminopyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5th position. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 5-nitro-5H-pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-nitro-5H-pyrimidin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-nitro-5H-pyrimidin-2-one involves its interaction with biological targets, such as enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and DNA. This modification can inhibit enzyme activity or disrupt DNA replication and transcription, leading to cell death or growth inhibition .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic and medicinal applications. Its ability to form reactive intermediates upon reduction also sets it apart from other similar compounds .

Properties

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

5-nitro-5H-pyrimidin-2-one

InChI

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-3H

InChI Key

ANZOOCPPBPRIKT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1[N+](=O)[O-]

Origin of Product

United States

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